molecular formula C12H16N6O2 B2482936 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-51-6

1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2482936
CAS RN: 898412-51-6
M. Wt: 276.3
InChI Key: ZZQCWXUELYXWQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine derivatives involves reactions with triazine derivatives under specific conditions. For example, the reaction of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with triazine derivatives has been described, demonstrating the complex synthesis routes possible for these compounds (Neda et al., 1995).

Molecular Structure Analysis

The structural analysis of triazine derivatives, including their molecular geometry and the arrangement of their atoms, has been performed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the characterization of specific triazine compounds through 1H, 13C, and 31P NMR spectroscopy, along with mass spectra and X-ray crystal structure analysis, has been documented, providing insights into the molecular structure of these compounds (Neda et al., 1995).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions that highlight their reactivity and the potential for functional group transformations. The addition reactions, cycloadditions, and interactions with different reagents lead to the formation of novel compounds with unique properties and potential applications (Abdel-Rahman, 1993).

Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

Compounds within the triazine and purine categories, similar to 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been studied for their potential antitumor activities and effects on vascular relaxation. For instance, novel heterocycles like purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have shown antitumor activity against P388 leukemia. Their vascular relaxing effects, although not potent, were also examined, highlighting their potential for medical applications (Ueda et al., 1987).

Antiviral Activity

The antiviral properties of triazine nucleosides, particularly against herpes, rhinovirus, and parainfluenza, have been documented. The synthesis and evaluation of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine showcased moderate activity at nontoxic dosage levels against rhinovirus, suggesting these compounds' relevance in antiviral research (Kim et al., 1978).

Anti-HIV-1 and Antimicrobial Activities

Synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been pursued for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer, with compounds displaying moderate anti-HIV-1 activity and notable antimicrobial effects against various pathogens, underscoring the therapeutic potential of these compounds in infectious disease research (Ashour et al., 2012).

Gas Uptake Capacities

Covalent triazine-based frameworks (CTFs) derived from triazine compounds have demonstrated remarkable gas uptake capacities. These porous materials exhibit high surface areas and significant CO2, CH4, and hydrogen uptake, positioning them as promising materials for gas storage and separation technologies (Bhunia et al., 2013).

properties

IUPAC Name

1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQCWXUELYXWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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